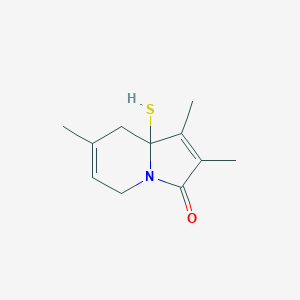
1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring and an iodine atom attached to the tetrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4-ethoxycyclohexanol, is reacted with a suitable halogenating agent to form 4-ethoxycyclohexyl halide.
Tetrazole Ring Formation: The cyclohexyl halide is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form dihydrotetrazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiols, and amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Tetrazole N-oxides.
Reduction Products: Dihydrotetrazoles.
Coupling Products: Biaryl or alkyne-substituted tetrazoles.
Scientific Research Applications
1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole is primarily based on its ability to interact with biological targets through its tetrazole ring and iodine atom. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-(4-Methoxycyclohexyl)-5-iodo-1H-tetrazole
- 1-(4-Ethoxycyclohexyl)-5-bromo-1H-tetrazole
- 1-(4-Ethoxycyclohexyl)-5-chloro-1H-tetrazole
Comparison: 1-(4-Ethoxycyclohexyl)-5-iodo-1H-tetrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The ethoxy group on the cyclohexyl ring also contributes to its unique properties, differentiating it from the methoxy analog. These structural differences influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
919097-95-3 |
|---|---|
Molecular Formula |
C9H15IN4O |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
1-(4-ethoxycyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4O/c1-2-15-8-5-3-7(4-6-8)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3 |
InChI Key |
KPVKJEHTVROZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)N2C(=NN=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)
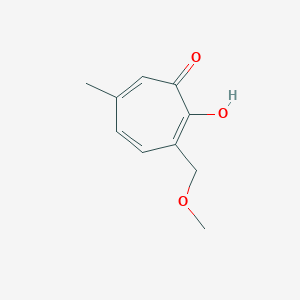
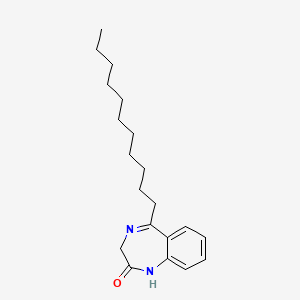
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)
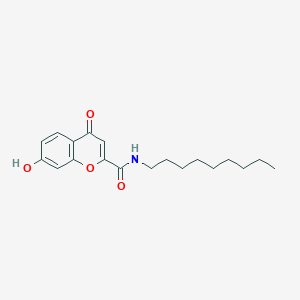
![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)
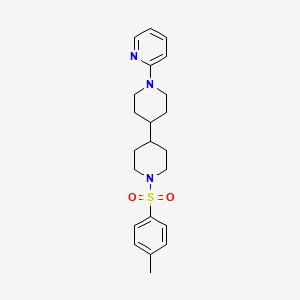
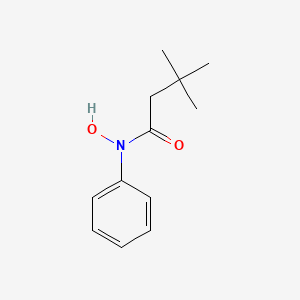
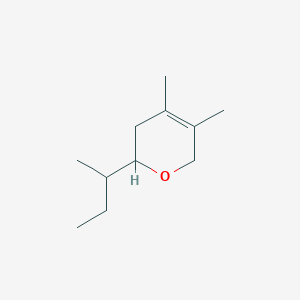
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
